molecular formula C21H22F3N3O9 B1301781 4'-(2'',4''-Dinitro-6''-trifluoromethylphenyl)-aminobenzo-15-crown-5 CAS No. 78857-86-0

4'-(2'',4''-Dinitro-6''-trifluoromethylphenyl)-aminobenzo-15-crown-5

Cat. No.: B1301781
CAS No.: 78857-86-0
M. Wt: 517.4 g/mol
InChI Key: UKVAAIIDTQAOHN-UHFFFAOYSA-N
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Description

4'-(2'',4''-Dinitro-6''-trifluoromethylphenyl)-aminobenzo-15-crown-5 is a useful research compound. Its molecular formula is C21H22F3N3O9 and its molecular weight is 517.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O9/c22-21(23,24)16-12-15(26(28)29)13-17(27(30)31)20(16)25-14-1-2-18-19(11-14)36-10-8-34-6-4-32-3-5-33-7-9-35-18/h1-2,11-13,25H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVAAIIDTQAOHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371864
Record name SBB017848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78857-86-0
Record name SBB017848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does the structure of 6TF contribute to its selectivity for potassium ions?

A1: 6TF is a chromogenic crown ether specifically designed for potassium extraction. [] Its structure features a crown ether ring, 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine, which acts as a selective host for potassium ions due to its size and the arrangement of oxygen atoms. The attached chromogenic group, N-[2,4-dinitro-6-(trifluoromethyl)phenyl], allows for spectrophotometric determination of potassium based on the changes in absorbance upon complexation. [] The trifluoromethyl substituent on this group further enhances the extraction efficiency of 6TF compared to other similar compounds. []

Q2: What are the analytical applications of 6TF in determining potassium concentrations?

A2: 6TF exhibits a significant change in its maximum absorbance wavelength (λmax) and molar absorptivity when complexed with potassium ions. [] This property makes it valuable for spectrophotometric determination of potassium. Researchers have demonstrated its ability to extract and quantify potassium concentrations ranging from 5 to 700 parts per million (ppm), even in the presence of high sodium ion concentrations (up to 3000 ppm). [] This selectivity for potassium makes 6TF a promising analytical tool for various applications.

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